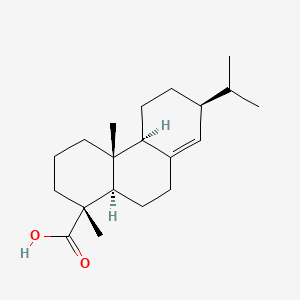

8(14)-Abietenic acid

Description

Properties

CAS No. |

19407-37-5 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16+,17-,19-,20-/m1/s1 |

InChI Key |

BTAURFWABMSODR-NZODBCNPSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8(14)-Abietenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 8(14)-Abietenic acid, an abietane diterpenoid. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes comparative data for structurally related and well-characterized resin acids: abietic acid, dehydroabietic acid, and palustric acid. This information is intended to provide a valuable contextual framework for researchers and professionals in drug development and related scientific fields.

General and Physicochemical Properties

This compound is a diterpenoid carboxylic acid with the molecular formula C₂₀H₃₂O₂. Its structure features a tricyclic system characteristic of abietane diterpenes, with a double bond at the 8(14) position. The physicochemical properties of a compound are critical for its characterization, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: General Properties of this compound and Related Compounds

| Property | This compound | Abietic Acid | Dehydroabietic Acid | Palustric Acid |

| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₃₀O₂ | C₂₀H₂₈O₂ | C₂₀H₃₀O₂ |

| Molecular Weight ( g/mol ) | 304.47 | 302.45 | 300.44 | 302.45 |

| CAS Number | 19407-37-5 | 514-10-3 | 1740-19-8 | 1945-53-5 |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Abietic Acid | Dehydroabietic Acid | Palustric Acid |

| Melting Point (°C) | Data not available | 139–142[1] | 166–167 or 174-176[2][3] | 162–167[4] |

| Boiling Point (°C) | 422.5 ± 34.0 (Predicted) | ~440[1] | 394.13 (Rough Estimate)[2] | Data not available |

| Density (g/cm³) | 1.04 ± 0.1 (Predicted) | 1.06 | 1.058[2] | Data not available |

| pKa | Data not available | 7.62[5][6] | Data not available | Data not available |

| LogP | 5.43 | Data not available | 6.35[2] | 4.5 |

| Water Solubility | Very low (predicted) | Insoluble[1] | 2.20e-05 M[2] | 2.41 mg/L[7] |

| Solubility in Organic Solvents | Soluble (predicted) | Soluble in alcohols, acetone, ethers[1] | Soluble in organic solvents[8] | Soluble in polar organic solvents[7] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl proton, methyl groups, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The methyl groups would appear as singlets in the upfield region. The isopropyl group protons would present as a doublet and a septet or multiplet.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (typically in the range of 170-185 ppm), the sp² hybridized carbons of the double bond (around 120-140 ppm), and the various sp³ hybridized carbons of the tricyclic system and the isopropyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-H stretching bands for the sp³ and sp² hybridized carbons.

-

A C=C stretching band for the double bond, which is expected to be of medium intensity.

2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and fragmentation of the tricyclic ring system. Analysis of resin acids is often performed by gas chromatography-mass spectrometry (GC-MS), frequently after derivatization to their methyl esters.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of diterpenoid carboxylic acids like this compound.

3.1. Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the purified, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.

3.2. Determination of Solubility

The solubility of this compound in various solvents can be determined using the static equilibrium method.

-

Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.3. Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

3.4. Spectroscopic Analysis

-

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry: For GC-MS analysis, the sample may be derivatized to its methyl ester. The derivatized or underivatized sample is injected into the GC-MS system. For Electrospray Ionization (ESI) MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Biological Activity

Preliminary studies have indicated that this compound exhibits biological activities, including antibacterial and insecticidal properties. These activities are common among abietane diterpenoids and suggest potential applications in the development of new therapeutic or agrochemical agents. Further research is warranted to fully elucidate the mechanisms of action and the spectrum of activity of this compound.

This guide serves as a foundational resource for researchers and professionals interested in this compound. While there are gaps in the experimentally determined data for this specific molecule, the provided information on its predicted properties, comparative data from related compounds, and detailed experimental protocols offer a solid starting point for further investigation and characterization.

References

- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of 8(14)-Abietenic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 8(14)-abietenic acid, a significant abietane diterpenoid found in various plant species, particularly conifers. The pathway commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific classes of enzymes. This document details the key enzymatic steps, intermediate compounds, and the regulatory mechanisms governing the production of this specialized metabolite. It further presents a compilation of quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction

Abietane diterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Among these, this compound serves as a key intermediate in the biosynthesis of various bioactive diterpenoids and possesses intrinsic biological properties. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide synthesizes the current knowledge on the enzymatic machinery and molecular transformations leading to the formation of this compound in plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, which provides the precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the cyclization of GGPP to form the abietadiene skeleton and the subsequent oxidation of this hydrocarbon intermediate.

From GGPP to Abietadiene: The Role of Diterpene Synthases

The initial committed step in abietane biosynthesis is the cyclization of the linear C20 precursor, GGPP, into a complex tricyclic diterpene olefin. This transformation is catalyzed by a bifunctional enzyme known as abietadiene synthase. The reaction proceeds in two distinct steps, each occurring at a separate active site within the single polypeptide chain:

-

Protonation-initiated cyclization: GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Ionization-initiated cyclization: The (+)-CPP intermediate then undergoes a second cyclization and rearrangement to yield a mixture of abietadiene isomers. The primary product of this reaction is typically a mixture of levopimaradiene, neoabietadiene, and abietadiene, with abieta-7,13-diene often being a major component[1].

Oxidation of Abietadiene to this compound: The Cytochrome P450s

The conversion of the abietadiene hydrocarbon skeleton to the corresponding carboxylic acid is accomplished through a series of oxidative reactions catalyzed by cytochrome P450-dependent monooxygenases (CYPs)[2][3][4][5]. Specifically, members of the CYP720B family have been identified as key players in the oxidation of diterpene olefins in conifers[1][2][3][4][6].

While the precise abietadiene isomer that serves as the direct precursor for this compound is not definitively established in all species, it is hypothesized that an isomer such as abieta-8(14)-diene undergoes oxidation at the C-18 methyl group. This oxidation is a three-step process, converting the methyl group first to a hydroxyl group (abietadienol), then to an aldehyde (abietadienal), and finally to a carboxylic acid (abietenic acid)[5]. Enzymes like CYP720B1 (also known as PtAO) from loblolly pine have demonstrated the ability to catalyze these sequential oxidations on various abietadiene-type substrates[3][5]. The regioselectivity of different CYP720B enzymes likely determines the specific abietane acid profile in a particular plant species.

Quantitative Data

The abundance of this compound and other resin acids can vary significantly between plant species, tissues, and in response to environmental stimuli. The following table summarizes representative quantitative data for abietane diterpene acids in select pine species. It is important to note that "abietic acid" in some studies may refer to a mixture of isomers, including this compound, or may be the most abundant isomer present.

| Plant Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |

| Pinus nigra subsp. laricio | Leader Stem | Abietic acid type | ~15 | [7] |

| Pinus nigra subsp. laricio | Interwhorl Stem | Abietic acid type | ~10 | [7] |

| Pinus nigra subsp. laricio | Needles (young) | Abietic acid type | ~5 | [7] |

| Pinus pinaster | Rosin | Abietic acid | 150 - 250 | [8] |

| Pinus pinaster | Rosin | Dehydroabietic acid | 200 - 350 | [8] |

| Pinus pinaster | Rosin | Neoabietic acid | 50 - 150 | [8] |

Note: The term "Abietic acid type" may encompass a mixture of abietane-type resin acids. The data presented are illustrative and can vary based on analytical methods and sample conditions.

Experimental Protocols

Extraction and Quantitative Analysis of Diterpene Resin Acids by GC-MS

This protocol outlines a general method for the extraction and quantification of diterpene resin acids from plant tissues, adapted from methodologies described in the literature[7][9][10].

4.1.1. Materials and Reagents

-

Plant tissue (e.g., needles, stem)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Methyl tert-butyl ether (MTBE)

-

Methanol (MeOH)

-

Water

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diazomethane or (Trimethylsilyl)diazomethane for derivatization

-

Internal standard (e.g., methyl heptadecanoate)

-

Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Extraction Procedure

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Weigh approximately 100 mg of the powdered tissue into a glass tube.

-

Add 2 mL of a 2:1 (v/v) mixture of MTBE and MeOH.

-

Add a known amount of internal standard.

-

Vortex the mixture for 30 minutes at room temperature.

-

Add 0.5 mL of water and vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic phase to a new glass tube.

-

Wash the aqueous phase with 1 mL of MTBE, vortex, centrifuge, and combine the organic phases.

-

Dry the combined organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent under a stream of nitrogen.

4.1.3. Derivatization

-

To the dried extract, add an ethereal solution of diazomethane or a solution of (trimethylsilyl)diazomethane in hexane/diethyl ether until a persistent yellow color is observed. This step methylates the carboxylic acid groups, making the compounds more volatile for GC analysis.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Evaporate the excess derivatizing agent and solvent under a gentle stream of nitrogen.

-

Re-dissolve the derivatized sample in a known volume of hexane for GC-MS analysis.

4.1.4. GC-MS Analysis

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

-

Quantification: Based on the peak area of the methyl ester of this compound relative to the internal standard, using a calibration curve generated with an authentic standard.

Heterologous Expression and Functional Characterization of a Candidate CYP720B in Yeast

This protocol describes the heterologous expression of a candidate plant cytochrome P450 gene in Saccharomyces cerevisiae and subsequent functional characterization.

4.2.1. Materials and Reagents

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain, which expresses an Arabidopsis CPR)

-

Yeast transformation kit

-

Synthetic complete medium lacking uracil (SC-Ura) with glucose or galactose

-

Substrate (e.g., a specific abietadiene isomer)

-

Microsome isolation buffer

-

NADPH

-

Cytochrome P450 reductase (if not provided by the yeast strain)

4.2.2. Procedure

-

Cloning: Clone the full-length open reading frame of the candidate CYP720B gene into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells using a standard lithium acetate method. Select for transformants on SC-Ura plates containing glucose.

-

Expression:

-

Grow a starter culture of the transformed yeast in SC-Ura medium with 2% glucose overnight.

-

Inoculate a larger culture in SC-Ura with 2% raffinose and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by adding galactose to a final concentration of 2% and continue to grow for 24-48 hours at a lower temperature (e.g., 20-25 °C) to enhance protein folding.

-

-

In Vivo Assay:

-

To the induced yeast culture, add the abietadiene substrate (e.g., dissolved in a small amount of detergent or cyclodextrin to aid solubility).

-

Incubate for a further 24-48 hours.

-

Extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by GC-MS to identify the oxidized products.

-

-

In Vitro Assay (Microsomal Preparation):

-

Harvest the induced yeast cells by centrifugation.

-

Prepare microsomes by disrupting the cells (e.g., with glass beads) in a suitable buffer and performing differential centrifugation.

-

Resuspend the microsomal pellet in a storage buffer.

-

Set up an in vitro reaction containing the isolated microsomes, the abietadiene substrate, and an NADPH-regenerating system in a suitable buffer.

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Extract the reaction mixture with an organic solvent and analyze by GC-MS.

-

Conclusion

The biosynthesis of this compound is a multi-step process involving the coordinated action of diterpene synthases and cytochrome P450 monooxygenases. While the general framework of this pathway is understood, further research is needed to elucidate the specific enzymes and their substrate preferences in different plant species. The protocols and data presented in this guide provide a foundation for researchers to investigate this pathway in greater detail, with the ultimate goal of leveraging this knowledge for the production of valuable bioactive compounds. The continued exploration of the CYP720B family and other related enzymes will undoubtedly reveal more intricacies of diterpenoid biosynthesis and open new avenues for metabolic engineering and drug development.

References

- 1. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dspace.unitus.it [dspace.unitus.it]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Differences and Isomeric Relationship of 8(14)-Abietenic Acid and Abietic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of 8(14)-abietenic acid and abietic acid, two closely related abietane diterpenoids. The focus is on their structural distinctions, physicochemical properties, and the methodologies for their synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Structural Differences

Abietic acid and this compound are structural isomers, sharing the same molecular formula (C₂₀H₃₀O₂) but differing in the location of their double bonds within the tricyclic diterpenoid framework. This seemingly minor variation in structure can lead to significant differences in their chemical reactivity and biological activity.

Abietic acid is characterized by a conjugated diene system with double bonds at the C7-C8 and C13-C14 positions. In contrast, This compound possesses a single endocyclic double bond at the C8-C14 position. This distinction is crucial as the conjugated system in abietic acid influences its electronic properties and susceptibility to certain chemical reactions, such as oxidation.

Below are the chemical structures of both compounds, visualized to highlight their isomeric relationship.

Physicochemical Properties

The difference in the placement and conjugation of double bonds impacts the physicochemical properties of these molecules. While comprehensive experimental data for this compound is less abundant in the literature compared to the more common abietic acid, a summary of known and computed properties is presented below.

| Property | Abietic Acid | This compound |

| Molecular Formula | C₂₀H₃₀O₂[1] | C₂₀H₃₀O₂ |

| Molar Mass | 302.45 g/mol [1] | 302.45 g/mol |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid[1] | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

| CAS Number | 514-10-3[1] | 19407-37-5 |

| Melting Point | 172-175 °C | Data not readily available |

| Boiling Point | Decomposes | Data not readily available |

| Solubility | Soluble in alcohols, acetone, and ethers; insoluble in water. | Presumed similar to abietic acid |

| pKa | ~7.6 (in 50% ethanol) | Data not readily available |

Experimental Protocols

Isomerization of Abietic Acid to Other Resin Acids

The isomerization of abietane-type resin acids is a common process, often catalyzed by acid or heat. A general procedure for the acid-catalyzed isomerization of resin acids in rosin, which can lead to the formation of abietic acid from other isomers, is described below. A similar principle can be applied to study the isomerization of abietic acid itself.

Objective: To induce the isomerization of abietane-type resin acids within rosin to yield a mixture enriched in abietic acid.

Materials:

-

Rosin (e.g., from Pinus massoniana)

-

Glacial acetic acid

-

Macroporous strong acidity cation exchange resin

-

Ethanol (95%)

-

Three-necked flask

-

Water bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Into a 500 mL three-necked flask, introduce 100 g of rosin and 200 mL of glacial acetic acid.

-

Heat the mixture to 70 °C in a water bath with continuous stirring until the rosin is completely dissolved.

-

Add 30 g of a macroporous strong acidity cation exchange resin to the solution.

-

Maintain the reaction at 70 °C with stirring for 4 hours.

-

After the reaction period, filter the hot mixture to remove the cation exchange resin.

-

Allow the filtrate to cool to room temperature overnight to facilitate the crystallization of abietic acid.

-

Collect the crude abietic acid crystals by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain purified abietic acid.

This process illustrates the dynamic equilibrium that exists between different abietane isomers under acidic conditions.

Spectroscopic Characterization

The structural differences between abietic acid and this compound can be unequivocally determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

3.2.1. NMR Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of abietic acid, the protons of the conjugated diene system give rise to characteristic signals in the olefinic region. In contrast, the spectrum of this compound would show signals corresponding to the vinylic proton at C14 and the allylic protons adjacent to the C8-C14 double bond.

-

¹³C NMR: The ¹³C NMR spectra would also show distinct differences. Abietic acid will have four sp² carbon signals for the conjugated diene, while this compound will only have two sp² carbon signals for the C8-C14 double bond.

3.2.2. IR Spectroscopy

The IR spectrum of both compounds will show a strong absorption band for the carboxylic acid C=O stretch (typically around 1690-1710 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). Differences may be observed in the C=C stretching region (around 1600-1680 cm⁻¹) due to the presence of a conjugated diene in abietic acid versus an isolated double bond in this compound.

Biological Activity and Signaling Pathways

While both abietic acid and its derivatives have been investigated for a range of biological activities, direct comparative studies between abietic acid and this compound are limited. However, the existing literature on abietane diterpenes suggests that the position and nature of the double bonds can significantly influence their biological effects.

Abietic acid has been reported to possess anti-inflammatory, and cytotoxic activities.[2][3] The anti-inflammatory effects of abietic acid have been linked to the inhibition of pro-inflammatory mediators.[2] Studies on various abietane diterpenes have shown that they can modulate inflammatory pathways. For instance, some abietanes inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

The isomerization of the double bonds in abietic acid has been shown to lead to less active compounds in terms of antitumor activity.[4] This suggests that the conjugated diene system in abietic acid may be important for its cytotoxic effects.

The general anti-inflammatory mechanism of some abietane diterpenes involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.

Conclusion

The structural distinction between this compound and abietic acid, centered on the position and conjugation of their double bonds, is a critical determinant of their chemical and biological properties. While abietic acid is well-characterized, further research into the specific properties and biological activities of this compound is warranted to fully understand the structure-activity relationships within this class of diterpenoids. The experimental protocols and comparative data presented in this guide provide a foundation for future investigations into these and other related natural products.

References

- 1. Abietic Acid | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uv.es [uv.es]

An In-depth Technical Guide to the Crystalline Structure of 8(14)-Abietenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(14)-Abietenic acid is an abietane diterpenoid, a class of organic compounds characterized by a distinctive tricyclic structure. These compounds are of significant interest to the scientific community, particularly for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic properties. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state of this compound is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel drug candidates.

This technical guide provides a comprehensive overview of the crystalline structure of this compound. Due to the current absence of a publicly available crystal structure for this compound, this guide will leverage the crystallographic data of its close structural analog, dehydroabietic acid, to provide valuable insights. The methodologies for crystallographic analysis and relevant biological pathways are also detailed.

Crystalline Structure Analysis

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of dehydroabietic acid, a closely related abietane diterpenoid, has been determined and serves as an excellent proxy for understanding the likely solid-state conformation of this compound. Dehydroabietic acid shares the same tricyclic core and differs primarily in the pattern of unsaturation within the C-ring.

Crystallographic Data of Dehydroabietic Acid (Structural Analog)

The following table summarizes the crystallographic data for dehydroabietic acid, providing key parameters that describe its crystal lattice and molecular geometry.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈O₂ |

| Molecular Weight | 300.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 11.738(2) Å |

| b | 11.875(2) Å |

| c | 13.654(3) Å |

| α | 90° |

| β | 107.50(3)° |

| γ | 90° |

| Volume | 1815.1(6) ų |

| Z (Molecules per unit cell) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 293 K |

Experimental Protocols

The following section details a representative experimental protocol for obtaining the crystalline structure of an abietane diterpenoid, based on the successful crystallization and X-ray diffraction analysis of dehydroabietic acid. This methodology can be adapted for the crystallographic study of this compound.

Isolation and Purification

The target compound, this compound, can be isolated from natural sources, such as pine resin, or synthesized from other resin acids like abietic acid.[1] The crude product should be purified to a high degree (>95%) using techniques like column chromatography or recrystallization to be suitable for single crystal growth.

Crystallization

Single crystals of sufficient quality for X-ray diffraction can be grown using various methods. A common approach for resin acids is slow evaporation from a suitable solvent or solvent mixture.

-

Solvent Selection: A range of organic solvents should be screened. For dehydroabietic acid, repeated recrystallization from acetone has proven effective.[1] Other potential solvents include methanol, ethanol, and ethyl acetate.

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of the chosen solvent at room temperature or with gentle heating.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a loosely covered container at a constant temperature.

-

Monitor for the formation of well-defined single crystals over several days to weeks.

-

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer, such as an Enraf–Nonius CAD-4 or a more modern instrument equipped with a CCD or CMOS detector.

-

Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation is typically used.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to obtain a set of unique reflection intensities.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Single-Crystal X-ray Crystallography

References

Thermal Stability and Degradation Profile of 8(14)-Abietenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 8(14)-abietenic acid. Given the limited direct research on this specific isomer, this guide leverages extensive data from its close structural isomer, abietic acid, to infer and predict its behavior under thermal stress. This document outlines potential degradation pathways, identifies probable degradation products, and details the experimental protocols necessary for comprehensive analysis.

Introduction to this compound

This compound is a diterpenoid and a member of the abietane family of organic compounds. Like its more common isomer, abietic acid, it is a component of rosin, the solid fraction of oleoresin from coniferous trees. The stability of such compounds is of critical interest in various industries, including pharmaceuticals, where they may be used as starting materials for synthesis or as excipients. Understanding the thermal stability and degradation profile is crucial for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of related products.

Thermal Stability and Degradation Pathways

The thermal degradation of abietane-type acids is significantly influenced by the presence of oxygen. Under oxidative conditions, the degradation is initiated through radical-mediated processes, while under inert atmospheres, isomerization and pyrolysis are the predominant pathways.

Oxidative Degradation

The presence of a double bond in the C-ring of this compound makes it susceptible to oxidation. The proposed primary oxidative degradation pathway, based on studies of abietic acid, involves the formation of a hydroperoxide intermediate. This is followed by a second stage of oxidation at higher temperatures, leading to a complex mixture of products.

The initial phase of oxidation is believed to be a radical-initiated process involving hydrogen abstraction from the unsaturated portions of the molecule. This leads to the formation of hydroperoxides. For abietic acid, the main initial product is 7-hydroperoxy-13-abiet-8(14)-enoic acid[1]. Given the structural similarity, a comparable hydroperoxide is expected to form from this compound.

At elevated temperatures, particularly around the melting point of the acid, a more complex, second-stage oxidation process occurs. This results in a variety of oxidized derivatives, including dehydroabietic acid, palustric acid, and various oxo- and hydroxy-abietenoic acids[1].

Thermal Degradation in an Inert Atmosphere

In the absence of oxygen, the degradation of this compound is expected to proceed through isomerization and pyrolysis. Heat can induce isomerization of the double bond, potentially converting this compound to other isomers like abietic acid or palustric acid. At higher temperatures, pyrolysis would lead to the fragmentation of the molecule, generating a range of smaller volatile compounds.

Quantitative Data on Thermal Stability

| Compound/Parameter | Method | Value | Reference |

| Abietic Acid | |||

| Melting Point | DSC | 450.89 K (177.74 °C) | [2] |

| Molar Fusion Enthalpy | DSC | 19.44 kJ·mol⁻¹ | [2] |

| 7-hydroperoxy-13-abiet-8(14)-enoic acid (Primary Oxidation Product of Abietic Acid) | |||

| Exothermic Onset Temperature (T₀) | DSC | 353.94 K (80.79 °C) | [1] |

| Decomposition Heat (Q_DSC) | DSC | 545.37 J·g⁻¹ | [1] |

Degradation Product Profile

Forced degradation studies on abietic acid have identified a number of oxidation products. It is highly probable that this compound would generate a similar profile of degradants under oxidative stress.

| Degradation Product | Analytical Method for Identification | Reference |

| Dehydroabietic acid | GC-MS | [1] |

| Palustric acid | GC-MS | [1] |

| 7-oxodehydroabietic acid | GC-MS | [1] |

| Neoabietic acid | GC-MS | [1] |

| 7-methoxy-tetradehydroabietic acid | GC-MS | [1] |

| 12-deoxyroyleanone acid | GC-MS | [1] |

| 12-methoxy-abietic acid | GC-MS | [1] |

| Methyl 7α,13β-dihydroxyabiet-8(14)-enoate | Spectroscopy | [2] |

| Methyl 7-oxodehydroabietate | Spectroscopy | [2] |

| 7α,13β-dihydroxyabiet-8(14)-enoic acid | Spectroscopy | [2] |

Experimental Protocols

To perform a comprehensive analysis of the thermal stability and degradation profile of this compound, a series of experiments employing thermal analysis and chromatography techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Accurately weigh 5-10 mg of purified this compound into a ceramic or aluminum pan.

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Conduct the experiment under both an inert atmosphere (nitrogen, 50 mL/min) and an oxidative atmosphere (air, 50 mL/min) in separate runs.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and temperatures of any thermal events (e.g., decomposition).

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Conduct the experiment under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition) peaks.

Forced Degradation Study and Product Identification by GC-MS

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60 °C for 24 hours.

-

Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

-

Thermal Stress (Solid State): Heat a solid sample of this compound at a temperature below its melting point (e.g., 150 °C) for a specified duration.

-

Photostability: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

-

-

Sample Analysis (GC-MS):

-

Neutralize the acid and base hydrolyzed samples.

-

Inject an aliquot of each stressed sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of potential degradation products (e.g., start at 100 °C, ramp to 280 °C).

-

Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Visualizations

Caption: Workflow for Thermal Analysis using TGA and DSC.

References

Chirality and Optical Rotation of 8(14)-Abietenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical properties of 8(14)-Abietenic acid, a significant member of the abietane diterpenoid family. The chirality inherent in its molecular structure gives rise to optical activity, a critical parameter in its chemical and biological characterization. This document outlines the structural basis of its chirality, presents typical experimental methodologies for its analysis, and discusses the principles of its optical rotation.

Molecular Structure and Chirality

This compound, with the systematic IUPAC name (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid, is a tricyclic diterpenoid resin acid. Its rigid, fused ring system contains multiple stereocenters, rendering the molecule chiral. The specific spatial arrangement of substituents at these chiral centers dictates its unique three-dimensional structure and its interaction with plane-polarized light.

The abietane skeleton is a well-characterized feature of many natural products, and the stereochemistry of these compounds is crucial to their biological activity. Abietane diterpenoids are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Quantitative Data on Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | PubChem |

| Molecular Weight | 302.5 g/mol | PubChem |

| IUPAC Name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | PubChem |

| CAS Number | 19407-37-5 | Vendor Data |

Experimental Protocols

Synthesis of this compound from Abietic Acid (General Procedure)

A common route to this compound involves the isomerization of the more readily available abietic acid. The following is a generalized protocol based on methods for the isomerization of abietic acid.

Materials:

-

Abietic acid

-

Anhydrous solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid)

-

Inert gas (e.g., nitrogen, argon)

-

Apparatus for reflux and inert atmosphere reactions

-

Rotary evaporator

-

Crystallization solvents (e.g., acetone, ethanol/water mixtures)

Procedure:

-

Dissolve abietic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC) to achieve maximum isomerization to the desired product.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Determination of Optical Rotation (General Polarimetry Protocol)

The optical rotation of a chiral compound is measured using a polarimeter. The following is a general procedure adaptable for diterpenoid acids.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (1 dm path length)

-

High-purity solvent (e.g., ethanol, chloroform)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the purified this compound and dissolve it in a specific volume of the chosen high-purity solvent in a volumetric flask to achieve a known concentration (c), typically in g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) at a constant temperature (T).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{100 \times \alpha}{l \times c} where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters.

-

c is the concentration in g/100 mL.

-

Visualizations

Caption: Relationship between chirality and optical rotation in this compound.

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a chiral molecule whose stereochemistry is fundamental to its identity and potential biological function. While specific quantitative data on its optical rotation requires experimental determination, the established methodologies for the synthesis and analysis of related abietane diterpenoids provide a clear path for its characterization. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers engaged in the study of this and similar natural products.

Historical Discovery and Initial Studies of 8(14)-Abietenic Acid: A Technical Guide

Foreword

This technical guide provides a comprehensive overview of the historical discovery and initial scientific investigations of 8(14)-abietenic acid, a notable abietane diterpene. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of the compound's origins, initial characterization, and early biological evaluation. This document synthesizes available scientific literature to present a detailed account of the foundational studies that have paved the way for further research into this promising natural product.

Historical Discovery

The first documented isolation and characterization of this compound, also referred to in the literature as Δ8-dihydroabietic acid, was reported in 2017 by a team of researchers. The compound was identified as a secondary metabolite produced by a strain of the fungus Mucor spp. This particular fungal strain was isolated from the insect Acalymma bivittula, a species of cucumber beetle. This discovery was significant as it identified a novel natural source for this class of diterpenoid.

The initial study laid the groundwork for understanding the chemical profile of this specific Mucor species and highlighted the potential of insect-associated fungi as a source of novel bioactive compounds. The isolation of this compound was part of a broader investigation into the secondary metabolites of this fungal strain, which also led to the discovery of new tetrahydrofuran derivatives and other known diterpenes.

Isolation and Structure Elucidation

The isolation and structural characterization of this compound from the solid culture of Mucor spp. involved a multi-step process, as is standard in natural product chemistry. The general workflow for such a process is outlined below.

In Vitro Toxicological Profile of 8(14)-Abietenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological data for 8(14)-Abietenic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profiles of structurally related abietane diterpenoids, particularly abietic acid. The information presented herein should be considered as a predictive toxicological profile and a guide for future research.

Introduction

This compound is a resin acid and a member of the abietane diterpene family. Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Abietane diterpenoids, in particular, have been investigated for their potential as anti-cancer agents. This technical guide summarizes the available in vitro toxicological data on related abietane diterpenoids to infer a potential toxicological profile for this compound, focusing on its cytotoxic and anti-proliferative effects.

Data Presentation: Cytotoxicity of Abietane Diterpenoids

| Compound Name | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Taxodione | A2780 | Human ovarian cancer | >10 | [1] |

| 14-deoxycoleon U | A2780 | Human ovarian cancer | 3.9 | [1] |

| Demethylcryptojaponol | A2780 | Human ovarian cancer | 1.2 | [1] |

| Salvicanaric acid | A2780 | Human ovarian cancer | >10 | [1] |

| Ferruginol | MCF-7 | Human breast cancer | 32.7 (as part of DCM extract) | [2] |

| Taxodione | K562 | Human myelogenous leukemia | - | [2] |

| 12-deoxy-6-hydroxy-6,7-dehydroroyleanone | MCF-7 | Human breast cancer | - | [2] |

| 14-deoxycoleon U | K562 | Human myelogenous leukemia | - | [2] |

| 15-deoxyfuerstione | MCF-7 | Human breast cancer | - | [2] |

| Taxodone | K562 | Human myelogenous leukemia | - | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to assess the toxicological profile of compounds like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assessment

References

Methodological & Application

Application Note: Synthesis of 8(14)-Abietenic Acid from Abietic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 8(14)-abietenic acid, a valuable derivative of the naturally abundant abietic acid. The synthesis involves the isomerization of the conjugated diene system of abietic acid, a reaction that can be catalyzed by iodine. While the direct isomerization of abietic acid to this compound is not extensively documented, this protocol offers a robust starting point based on related transformations and established chemical principles. The procedure includes the reaction setup, purification of the product, and methods for its characterization. Quantitative data from analogous reactions are presented to provide expected yields and purity.

Introduction

Abietic acid is a diterpenoid resin acid that is the primary component of rosin, making it a readily available and inexpensive chiral starting material for chemical synthesis. Its rigid tricyclic skeleton and reactive functional groups, including a carboxylic acid and a conjugated diene system, offer numerous possibilities for chemical modification. The isomerization of the double bonds within the abietane framework can lead to a variety of isomers with potentially unique biological activities. One such isomer is this compound, which possesses a different substitution pattern of the double bond that can significantly alter its chemical and biological properties. This application note details a proposed method for the synthesis of this compound from abietic acid via an iodine-catalyzed isomerization reaction.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from abietic acid. The data for the starting material, abietic acid, is well-established. The data for the product, this compound, is based on reported values for related compounds and theoretical calculations, as specific experimental data for this direct synthesis is limited in the literature.

Table 1: Physicochemical Properties of Abietic Acid and this compound

| Property | Abietic Acid | This compound (Predicted/Reported for related isomers) |

| Molecular Formula | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45 g/mol | 302.45 g/mol |

| Appearance | Colorless to yellowish solid | Expected to be a colorless solid |

| Melting Point | 172-175 °C | Expected to be in a similar range, potentially lower |

| Solubility | Soluble in acetone, ethanol, ether, benzene | Expected to have similar solubility |

Table 2: Experimental Parameters and Expected Results for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Abietic Acid (>90% purity) |

| Catalyst | Iodine (I₂) |

| Solvent | Toluene or Dichloromethane |

| Reaction Temperature | 25-50 °C |

| Reaction Time | 4-24 hours |

| Expected Yield | 30-50% (based on related isomerizations) |

| Expected Purity (after chromatography) | >95% |

Table 3: Key ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Position | Abietic Acid (¹H) | Abietic Acid (¹³C) | This compound (¹H - Predicted) | This compound (¹³C - Predicted) |

| C-7 | 5.79 | 124.2 | - | - |

| C-8 | - | 134.8 | - | ~130 |

| C-13 | 5.38 | 121.0 | - | ~125 |

| C-14 | - | 146.2 | ~5.5 | ~145 |

Note: The predicted NMR data for this compound is an estimation based on the structural changes and data from similar abietane diterpenoids. Actual experimental values may vary.

Experimental Protocols

Materials and Equipment

-

Abietic acid (≥90% purity)

-

Iodine (crystalline)

-

Toluene or Dichloromethane (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (HPLC grade for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Synthesis of this compound

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve abietic acid (1.0 g, 3.3 mmol) in anhydrous toluene or dichloromethane (50 mL).

-

Add a catalytic amount of iodine (e.g., 0.084 g, 0.33 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature (25 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Reaction Monitoring:

-

Prepare a TLC developing chamber with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Spot the reaction mixture on a TLC plate alongside the starting material (abietic acid).

-

Development of a new spot with a different Rf value indicates the formation of the product. The reaction is considered complete when the starting material spot has significantly diminished or disappeared.

-

-

Work-up Procedure:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the flask. Stir until the brown color of the iodine disappears.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., hexane:ethyl acetate, 95:5 v/v).

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and monitor them by TLC to identify the fractions containing the purified this compound.

-

-

Product Characterization:

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

-

Determine the yield of the purified product.

-

Characterize the product using spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the structure and the position of the double bond.

-

IR Spectroscopy: To identify the carboxylic acid functional group.

-

Mass Spectrometry: To confirm the molecular weight.

-

-

Mandatory Visualization

Caption: Proposed reaction pathway for the iodine-catalyzed isomerization of abietic acid to this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from abietic acid. While the direct iodine-catalyzed isomerization is a proposed method, it is based on sound chemical principles and related literature precedents. The provided protocol for the reaction, work-up, and purification, along with the expected data, should serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Further optimization of the reaction conditions may be necessary to maximize the yield and selectivity of the desired product.

Purification of 8(14)-Abietenic Acid from Resin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 8(14)-abietenic acid, a diterpenoid resin acid, from its natural source in resin. The methodologies outlined are intended to guide researchers in obtaining this compound with high purity for various research and development applications, including drug discovery.

Introduction

This compound is a member of the abietane family of diterpenes, which are commonly found in the resins of coniferous trees. These compounds, including abietic acid and its isomers, are known for a range of biological activities, making them of interest for pharmaceutical research. The purification of a specific isomer, such as this compound, from a complex resin matrix presents a significant challenge due to the presence of numerous structurally similar compounds.

This document outlines two primary strategies for the purification of this compound: Isomerization followed by Crystallization and Chromatographic Separation . The choice of method will depend on the desired purity, yield, and the available equipment.

Purification Strategies

Isomerization and Selective Crystallization

This method relies on the principle that abietic acid, a major component of pine resin, can be isomerized to a mixture of other resin acids, including this compound, under acidic conditions. Subsequent selective crystallization, often involving the formation of amine salts, can then be used to isolate the desired isomer.

Workflow for Isomerization and Crystallization:

Caption: Workflow for the purification of this compound via isomerization and crystallization.

Chromatographic Separation

Direct chromatographic separation of the crude resin extract offers a powerful alternative for isolating this compound without the need for chemical modification. This approach typically involves a multi-step process, starting with column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Workflow for Chromatographic Separation:

Caption: Workflow for the purification of this compound using chromatographic techniques.

Quantitative Data Summary

The following table summarizes typical yields and purities achievable for the purification of abietane diterpenes from resin, based on available literature for abietic acid and its isomers. Data specific to this compound is limited, and these values should be considered as representative.

| Purification Method | Key Steps | Typical Yield (%) | Typical Purity (%) | Reference |

| Isomerization & Crystallization | Acid isomerization, amine salt formation, recrystallization | 50 - 75 | > 98 | [1] |

| Column Chromatography | Silica gel, gradient elution | 30 - 50 | 85 - 95 | [2] |

| Preparative HPLC | Reversed-phase C18, isocratic or gradient elution | 10 - 30 (from crude) | > 99 | [3] |

Note: Yields are highly dependent on the starting material's composition and the specific conditions employed.

Experimental Protocols

Protocol 1: Purification by Isomerization and Crystallization

This protocol is adapted from established methods for the purification of abietic acid.[1]

Materials:

-

Crude pine resin

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanolamine

-

Acetone

-

Glacial Acetic Acid

-

Deionized water

-

Rotary evaporator

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Büchner funnel and filter flask

Procedure:

-

Extraction:

-

Dissolve 100 g of crude pine resin in 300 mL of 95% ethanol.

-

Heat the mixture under reflux for 1 hour to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

-

Isomerization:

-

To the ethanolic resin solution, add 5 mL of concentrated HCl.

-

Reflux the mixture for 2-3 hours to induce isomerization of the resin acids.

-

-

Amine Salt Formation:

-

Cool the isomerized solution to room temperature.

-

Slowly add ethanolamine dropwise while stirring until precipitation of the amine salt is complete.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold acetone.

-

-

Recrystallization of the Amine Salt:

-

Dissolve the crude amine salt in a minimal amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Repeat the recrystallization step 2-3 times to achieve the desired purity.

-

-

Liberation of this compound:

-

Dissolve the purified amine salt in 200 mL of 95% ethanol.

-

While stirring, add glacial acetic acid dropwise until the pH of the solution is acidic (pH 3-4).

-

Add 200 mL of deionized water to precipitate the free acid.

-

Collect the precipitated this compound by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the purified product under vacuum.

-

Protocol 2: Purification by Chromatographic Separation

This protocol outlines a general procedure for the chromatographic purification of abietane diterpenes.[2][3]

Materials:

-

Crude pine resin

-

Acetone

-

Hexane

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for HPLC mobile phase)

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Extraction:

-

Extract 100 g of crude pine resin with 500 mL of acetone at room temperature for 24 hours with constant stirring.

-

Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.

-

Dissolve the crude acetone extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions and monitor the composition by Thin Layer Chromatography (TLC).

-

Combine fractions containing the desired compound (based on comparison with a standard, if available, or by further analysis).

-

-

Preparative HPLC:

-

Concentrate the enriched fractions from column chromatography.

-

Dissolve the residue in the HPLC mobile phase.

-

Purify the enriched fraction using a preparative HPLC system equipped with a C18 column.

-

An example of a mobile phase is a gradient of acetonitrile and water (both with 0.1% formic acid), starting from 70% acetonitrile and increasing to 95% over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related diterpenes and other fatty acids suggests potential interactions with inflammatory signaling pathways. For instance, some fatty acids are known to modulate the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical modulation of the TLR4 signaling pathway by this compound.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known activities of structurally similar compounds. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

The purification of this compound from resin can be successfully achieved through either isomerization followed by crystallization or by multi-step chromatographic techniques. The choice of method should be guided by the specific requirements of the research, including desired purity, yield, and available resources. The protocols provided herein offer a detailed starting point for researchers to develop and optimize their purification strategies for this and other related bioactive diterpenoids. Further investigation into the specific biological activities and molecular mechanisms of this compound is warranted to fully explore its therapeutic potential.

References

High-performance liquid chromatography (HPLC) method for 8(14)-Abietenic acid

An High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of 8(14)-Abietenic acid, a diterpenoid resin acid. This application note provides a comprehensive protocol for the separation and quantification of this compound, which is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. The method utilizes reversed-phase chromatography with UV detection, offering a reliable and reproducible approach for the analysis of 8(1a4)-Abietenic acid in various sample matrices.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. These parameters were established based on methods for structurally similar compounds, such as abietic acid and dehydroabietic acid.[1][2][3]

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Pursuit PFP (150 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase | Methanol : 0.1% Formic Acid in Water (75:25, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 245 nm |

| Run Time | 25 minutes |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. The values are representative for diterpene acids and should be validated for this compound specifically.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 12-15 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

Experimental Protocols

Apparatus and Materials

-

High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD).

-

Pursuit PFP column (150 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.[1][2]

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Ultrasonic bath.

Reagents and Solvents

-

This compound reference standard (>98% purity).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (analytical grade).

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

-

Accurately weigh a known amount of the sample containing this compound.

-

Transfer the sample to a volumetric flask and add methanol to dissolve the analyte.

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

Dilute to the final volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase (Methanol : 0.1% Formic Acid in Water, 75:25) at a flow rate of 0.7 mL/min for at least 30 minutes until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

Monitor the chromatogram at 245 nm. The peak corresponding to this compound is identified by its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

References

Application Notes and Protocols for Quantifying 8(14)-Abietenic Acid in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(14)-Abietenic acid is a resin acid, a type of abietane diterpenoid, characterized by its tricyclic structure.[1] These compounds are found in the oleoresin of various coniferous trees, such as those of the Pinus genus, and play a role in the plant's defense mechanisms.[2] Interest in this compound and related diterpenoids is growing due to their potential biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal properties.[1][3][] Accurate quantification of this compound in plant extracts is crucial for pharmacological studies, quality control of herbal products, and the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques.

Analytical Methodologies